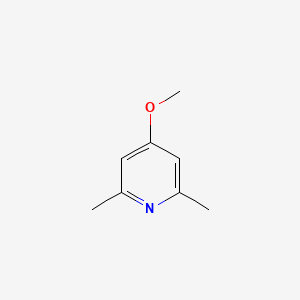

4-Methoxy-2,6-dimethylpyridine

Description

BenchChem offers high-quality 4-Methoxy-2,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-8(10-3)5-7(2)9-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBIEDKMLUJHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578094 | |

| Record name | 4-Methoxy-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20815-02-5 | |

| Record name | 4-Methoxy-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

difference between 4-methoxypyridine and 4-methoxy-2,6-dimethylpyridine

Structural Dynamics, Reactivity Profiles, and Synthetic Utility[1][2]

Executive Summary: The Steric-Electronic Paradox

This guide delineates the critical functional differences between 4-methoxypyridine (4-MP) and its sterically congested analog, 4-methoxy-2,6-dimethylpyridine (4-M-2,6-DMP) .[1][2] While both share the electron-donating 4-methoxy substituent, the addition of methyl groups at the 2 and 6 positions fundamentally alters the molecule's interaction with electrophiles and nucleophiles.[2]

For the drug development scientist, the distinction is binary:

-

4-MP is an accessible building block prone to C2/C6 functionalization and rapid N-alkylation.[1][2]

-

4-M-2,6-DMP is a specialized base/ligand exhibiting "proton sponge" characteristics—high basicity coupled with low nucleophilicity toward bulky electrophiles—and complete resistance to C2/C6 nucleophilic attack.[1][2]

Part 1: Physicochemical & Structural Analysis[2][3]

The core differentiator is the steric shield provided by the ortho-methyl groups in 4-M-2,6-DMP.[1][2] This structural feature creates a specific microenvironment around the nitrogen lone pair.

Comparative Data Profile

| Feature | 4-Methoxypyridine (4-MP) | 4-Methoxy-2,6-dimethylpyridine (4-M-2,6-DMP) |

| CAS | 620-08-6 | 20815-02-5 |

| MW | 109.13 g/mol | 137.18 g/mol |

| pKa (Conj.[1][2] Acid) | ~6.6 | ~7.5 - 8.0 (Est.)* |

| N-Nucleophilicity | High (Unencumbered) | Low (Sterically Hindered) |

| C2/C6 Reactivity | High (Prone to NAS) | Blocked (Methylated) |

| Primary Utility | Synthetic Intermediate | Sterically Hindered Base / Ligand |

*Note: The pKa of 4-M-2,6-DMP is elevated due to the inductive effect (+I) of the two methyl groups, despite steric inhibition of solvation which typically attenuates basicity in aqueous media.[1][2]

The "Lutidine Effect"

In 4-M-2,6-DMP, the methyl groups project electron density into the ring (stabilizing the conjugate acid) while simultaneously physically blocking the approach of large Lewis acids.[2]

-

Protons (H+) : Small enough to bypass the methyl gates. 4-M-2,6-DMP is a stronger base than 4-MP.[1][2]

-

Alkyl Halides (R-X) : Large electrophiles face severe repulsion. 4-M-2,6-DMP is a poor nucleophile (slow N-alkylation).[1][2]

Part 2: Mechanistic Divergence[1]

1. Nucleophilic Aromatic Substitution (NAS)

This is the most significant synthetic difference.

-

4-MP: The C2 and C6 positions are electron-deficient relative to the C3/C5 positions.[1][2] Upon activation (e.g., N-oxidation or N-acylation), nucleophiles (Grignards, cyanide, amines) readily attack C2/C6.[1][2]

-

4-M-2,6-DMP: The C2 and C6 positions are occupied. This blocks the standard "Chichibabin" type reactions or addition-elimination sequences, making the ring essentially inert to carbon-based nucleophilic modification.[1][2]

2. Coordination Chemistry & Catalysis

-

4-MP: Acts as a standard monodentate ligand.[2] It binds metals readily but can be displaced by stronger ligands.

-

4-M-2,6-DMP: Acts as a selective ligand.[1][2] It stabilizes low-coordinate metal species by preventing the approach of solvent molecules or additional ligands due to its bulk, similar to 2,6-di-tert-butylpyridine but more electron-rich.[1][2]

Figure 1: Comparative reactivity flow. Note the divergence in Nucleophilic Aromatic Substitution (NAS) and Alkylation kinetics.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-2,6-dimethylpyridine

Since 4-M-2,6-DMP is less commercially ubiquitous than 4-MP, its synthesis is a requisite skill.[1][2] The most robust route proceeds via the intermediate 4-chloro-2,6-dimethylpyridine.[1][2]

Precursors: 2,6-Dimethyl-4-hydroxypyridine (or 2,6-dimethyl-4-pyrone), POCl3, Sodium Methoxide.[1][2]

-

Charge a round-bottom flask with 2,6-dimethyl-4-hydroxypyridine (10.0 g, 81 mmol).

-

Add POCl3 (30 mL) carefully.

-

Reflux at 100°C for 4-6 hours. Caution: HCl gas evolution.[2]

-

Quench reaction by pouring onto crushed ice/water. Neutralize with NaOH to pH 7-8.

-

Extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate to yield 4-chloro-2,6-dimethylpyridine .

Step 2: Methoxylation (The Critical Step) [2]

-

Dissolve 4-chloro-2,6-dimethylpyridine (5.0 g, 35 mmol) in anhydrous Methanol (50 mL).

-

Add Sodium Methoxide (NaOMe) solution (30% in MeOH, 2.0 eq).

-

Heat to reflux (65°C) under N2 atmosphere for 12-18 hours.

-

Note: The 2,6-methyl groups do not hinder this substitution significantly because the attack occurs at the remote C4 position.

-

-

Cool, remove solvent in vacuo.

-

Resuspend in water/DCM. Extract organic layer.[3]

-

Purify via distillation or flash chromatography (EtOAc/Hexane).

Validation:

-

1H NMR (CDCl3): Look for singlet at ~3.8 ppm (OCH3) and singlet at ~2.5 ppm (CH3 x2).[2] The aromatic protons (C3/C5) appear as a singlet around 6.5 ppm.

Protocol B: Diagnostic N-Alkylation (Steric Test)

To empirically verify the difference between the two compounds in your specific matrix:

-

Setup: Prepare two vials.

-

Condition: Stir at RT for 2 hours.

-

Observation:

-

Vial A will precipitate the pyridinium salt (white solid) rapidly.

-

Vial B will remain clear or show negligible precipitation, confirming steric protection of the nitrogen.

-

Figure 2: Synthetic pathway from hydroxypyridine precursor to the methoxy-target.[1][2]

References

-

ChemicalBook. (n.d.). 4-Chloro-2,6-dimethylpyridine Chemical Properties and Synthesis. Retrieved from [2]

-

PubChem. (n.d.).[4][5] 4-Methoxy-2,6-dimethylpyridine Compound Summary. National Library of Medicine. Retrieved from [2]

-

Parchem. (n.d.). 4-Methoxypyridine Properties and pKa Data. Retrieved from [2]

-

RSC Advances. (2014). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes. Royal Society of Chemistry. Retrieved from [2]

-

Science of Synthesis. (2018). Nucleophilic Dearomatization of Activated Pyridines. MDPI. Retrieved from [2]

Sources

- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Methoxy-2,6-dimethylpyridine | C8H11NO | CID 15764225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxy-2,6-dimethyl-pyridine 1-oxide | C8H11NO2 | CID 2751820 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: High-Purity 4-Methoxy-2,6-dimethylpyridine

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

4-Methoxy-2,6-dimethylpyridine (CAS: 20815-02-5 ) is a specialized heterocyclic building block and ligand, distinct from its high-volume isomer, 4-methoxy-3,5-dimethylpyridine (a key intermediate for proton pump inhibitors like Omeprazole). While the latter is a commodity chemical, the 2,6-dimethyl isomer is a high-value research chemical primarily utilized in coordination chemistry, catalysis (as a tunable pyridine ligand), and specific medicinal chemistry scaffolds requiring steric hindrance adjacent to the nitrogen center.

This guide provides a technical analysis of the supply chain, synthesis-driven impurity profiles, and quality assurance protocols required to secure high-purity material. It addresses the "Research Grade" market status of this compound, where prices are volatile and driven by custom synthesis complexity rather than bulk availability.[1]

Technical Specifications & Chemical Identity

The physicochemical profile of 4-methoxy-2,6-dimethylpyridine is defined by the interplay between the electron-donating methoxy group and the sterically hindering methyl groups at the

| Property | Specification | Technical Note |

| CAS Number | 20815-02-5 | CRITICAL: Do not confuse with 86604-78-6 (3,5-dimethyl isomer).[1] |

| IUPAC Name | 4-methoxy-2,6-dimethylpyridine | Synonyms: 4-Methoxy-2,6-lutidine.[1] |

| Molecular Formula | MW: 137.18 g/mol | |

| Physical State | Colorless to pale yellow liquid/oil | Low melting point; tends to darken on storage due to N-oxidation.[1] |

| Basicity (pKa) | Est.[1][2][3] ~7.0 - 7.5 | More basic than 2,6-lutidine (pKa 6.[1]72) due to the +M effect of the 4-OMe group. |

| Solubility | DCM, MeOH, THF, Toluene | Limited water solubility compared to pyridine.[1] |

Synthesis Pathways & Impurity Profiling

Understanding the synthesis is mandatory for interpreting the Certificate of Analysis (CoA) and anticipating impurities that affect price and performance.[1] The commercial route typically proceeds via the N-oxide intermediate , which introduces specific polarity-based impurities.[1]

Core Synthesis Workflow (N-Oxide Route)

The synthesis involves a four-step sequence starting from the commodity chemical 2,6-lutidine.

-

N-Oxidation: 2,6-Lutidine is oxidized to 2,6-lutidine N-oxide.[1]

-

Nitration: Electrophilic substitution yields 4-nitro-2,6-lutidine N-oxide.[1]

-

Methoxylation: Nucleophilic aromatic substitution (

) replaces the nitro group with methoxide.[1] -

Deoxygenation: The N-oxide is reduced (e.g., using

or catalytic hydrogenation) to the final pyridine base.[1]

Impurity Origins Diagram

Figure 1: Synthesis logic and associated impurity risks.

Caption: Synthesis flow via N-oxide route highlighting critical control points for impurities (Red/Yellow nodes).

Supply Chain & Price Trends

Unlike the 3,5-dimethyl isomer, which benefits from economies of scale due to the generic drug market, 4-methoxy-2,6-dimethylpyridine is a low-volume, high-margin research chemical.

Market Tier Analysis

| Supplier Tier | Typical Pack Size | Price Estimate (USD) | Lead Time | Purity Guarantee |

| Catalog Giants (e.g., Sigma, TCI) | 25 mg - 1 g | $120 - $250 / 100mg | Immediate | >97% (GC) |

| Specialized Pharma Block (e.g., BLD Pharm, Combi-Blocks) | 1 g - 25 g | $80 - $150 / g | 1-2 Weeks | >98% (NMR confirmed) |

| Custom Synthesis Houses (China/India) | >100 g | Quote Based (High Setup Cost) | 4-6 Weeks | Custom Spec |

Sourcing Strategy

-

Small Scale (<1g): Purchase from Catalog Giants.[1] The high unit price is offset by the assurance of identity and immediate availability.[1]

-

Pilot Scale (10g - 100g): Do not buy multiple 1g bottles. Engage a "Specialized Pharma Block" supplier.[1] Prices drop significantly (often by 60-70%) at the 10g+ tier, but you must request a batch-specific CoA.

-

Price Trend: Prices are currently stable but high .[1] There is no bulk industrial demand driving costs down.[1] Fluctuations are driven by raw material costs (2,6-lutidine) and environmental regulations affecting nitration facilities in China.[1]

Quality Assurance Protocols

To validate the material, especially from secondary suppliers, a self-validating analytical protocol is required.

Protocol 1: Isomer Verification (1H NMR)

Objective: Distinguish from the cheaper 3,5-dimethyl isomer.[1]

-

Solvent:

[1] -

Diagnostic Signals:

-

2,6-Dimethyl: Look for a singlet at

ppm integrating to 6H (Methyls at C2, C6).[1] -

Aromatic Protons: Look for a singlet (or tight AB system) at

ppm integrating to 2H (Protons at C3, C5).[1] Note: The 3,5-isomer would show a singlet for C2/C6 protons at a much lower field ( -

Methoxy: Singlet at

ppm (3H).[1]

-

Protocol 2: Purity & Impurity Detection (HPLC)

Objective: Detect the polar N-oxide impurity (Impurity C from Fig 1), which GC often misses due to thermal decomposition.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

.[1] -

Mobile Phase:

-

A: Water + 0.1% Formic Acid (or Ammonium Formate buffer pH 4.5).[1]

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: UV at 254 nm (aromatic) and 210 nm.[1]

-

Logic: The N-oxide is significantly more polar and will elute earlier (lower

) than the target pyridine base.[1]

Protocol 3: Volatile Purity (GC-MS)

Objective: Confirm absence of solvent residues and unreacted 2,6-lutidine.[1]

-

Inlet Temp: 250°C.

-

Ramp: 50°C (hold 2 min)

300°C at 20°C/min. -

Note: Ensure the injector liner is clean; pyridine N-oxides (if present) can thermally deoxygenate in a dirty liner, giving a false high purity reading for the base.[1]

References

-

PubChem. 4-Methoxy-2,6-dimethylpyridine (Compound Summary). National Library of Medicine.[1] [Link]

-

Org. Synth. 2,6-Dimethylpyridine (Synthesis of precursor).[1] 1934, 14, 30. [Link]

Sources

Methodological & Application

procedure for methoxylation of 4-nitro-2,6-dimethylpyridine N-oxide

Application Note: Scalable Methoxylation of 4-Nitro-2,6-dimethylpyridine N-oxide

Executive Summary & Scope

This application note details the protocol for the chemoselective methoxylation of 4-nitro-2,6-dimethylpyridine N-oxide (also known as 4-nitro-2,6-lutidine N-oxide) to synthesize 4-methoxy-2,6-dimethylpyridine N-oxide .

This transformation utilizes a Nucleophilic Aromatic Substitution (

Target Audience: Process Chemists, Medicinal Chemists, and scale-up engineers.

Mechanistic Insight

The reaction relies on the "push-pull" electronic activation of the pyridine ring.

-

Activation: The N-oxide moiety withdraws electron density from the ring via induction ($ -I

+R $), making the C2 and C4 positions highly electrophilic. -

Leaving Group: The nitro group at C4 is a potent nucleofuge (leaving group).

-

Substitution: The methoxide anion (

) attacks C4, forming a resonance-stabilized Meisenheimer complex. The nitro group is subsequently eliminated as nitrite (

Key Selectivity Factor: The methyl groups at C2 and C6 provide steric shielding to the N-oxide oxygen, preventing unwanted deoxygenation, while leaving the C4 position accessible for nucleophilic attack.

Figure 1: Reaction Mechanism Pathway

Caption:

Critical Process Parameters (CPP)

Success in this synthesis depends on controlling three variables to minimize the primary impurity: 4-hydroxy-2,6-dimethylpyridine N-oxide (formed via hydrolysis if water is present).

| Parameter | Recommended Range | Impact of Deviation |

| Temperature | 60°C – 65°C (Reflux) | <60°C: Slow reaction, incomplete conversion.>70°C: Risk of thermal decomposition of N-oxide. |

| Stoichiometry | 1.1 – 1.2 eq. NaOMe | <1.0 eq: Low yield.>1.5 eq: Wasteful, difficult pH adjustment downstream. |

| Water Content | < 0.5% w/w | High Water: Promotes hydrolysis of the nitro group to a hydroxyl group (dead-end impurity). |

| Addition Rate | Controlled (30-60 min) | Rapid Addition: Strong exotherm; potential for runaway reaction. |

Experimental Protocol

Safety Warning: This reaction generates Sodium Nitrite (

Materials

-

Substrate: 4-nitro-2,6-dimethylpyridine N-oxide (1.0 eq)

-

Reagent: Sodium Methoxide (30% wt solution in Methanol) (1.15 eq)

-

Solvent: Methanol (anhydrous) (5-8 volumes)

-

Quench: Sulfuric Acid (conc.) or Acetic Acid.[3]

Step-by-Step Procedure

-

Setup: Equip a clean, dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel. Flush with Nitrogen (

). -

Charging: Charge 4-nitro-2,6-dimethylpyridine N-oxide and Methanol (anhydrous) into the flask. Stir until dissolved (ambient temperature).

-

Reagent Addition: Charge the addition funnel with Sodium Methoxide solution .

-

Action: Add NaOMe dropwise over 45 minutes.

-

Observation: A mild exotherm will occur. Maintain internal temperature

during addition.

-

-

Reaction: Heat the mixture to reflux (60–65°C) .

-

Duration: Hold at reflux for 2–4 hours.

-

Monitoring: Check by HPLC or TLC (Eluent: DCM/MeOH 9:1). The starting material (nitro) spot should disappear.

-

-

Cooling: Cool the reaction mass to 20–25°C .

-

Quenching (Critical Step):

-

Slowly add acid (Acetic acid or dilute

) to adjust pH to 7.5 – 8.0 . -

Warning:DO NOT acidify below pH 6.0. Acidic conditions convert free nitrite into nitrous acid (

), releasing toxic brown

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove Methanol (recover solvent).

-

Add Dichloromethane (DCM) (5 volumes) and Water (3 volumes) to the residue.

-

Stir vigorously for 15 minutes to extract the product into the organic layer and salts (

, -

Separate phases.[4][5] Re-extract aqueous layer with DCM (2 x 2 vol).

-

-

Isolation:

-

Dry combined organic layers over Sodium Sulfate (

). -

Filter and evaporate DCM to dryness.

-

Optional: Recrystallize from Acetone/Hexane if high purity (>99%) is required.

-

Figure 2: Experimental Workflow

Caption: Operational workflow emphasizing the critical pH adjustment step to prevent NOx formation.

Analytical Controls

To ensure product quality, the following analytical markers should be verified:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow crystalline solid. |

| Identification | 1H-NMR (CDCl3) | Singlet ~3.8-4.0 ppm (Methoxy); Singlet ~2.5 ppm (2,6-Methyls). |

| Purity | HPLC (UV 254nm) | > 98.0% Area. |

| Water Content | Karl Fischer (KF) | < 0.5% (Hygroscopic nature). |

Troubleshooting Guide

Problem 1: Low Conversion after 4 hours.

-

Cause: Old NaOMe reagent (absorbed moisture/CO2).

-

Solution: Add an additional 0.1-0.2 eq of fresh NaOMe solution and continue reflux.

Problem 2: Formation of "4-Hydroxy" impurity.

-

Cause: Water in the Methanol or wet reactor. Hydroxide (

) competes with Methoxide ( -

Solution: Ensure MeOH is anhydrous (<0.05% water). Dry the starting material if it was stored in humid conditions.

Problem 3: Brown fumes during workup.

-

Cause: pH dropped below 5.0 in the presence of Nitrite.

-

Solution: Immediately neutralize with NaOH or Sodium Bicarbonate. Ensure adequate ventilation.[6][7][8] Future runs must stop acidification at pH 7.5-8.0.

References

-

Process Optimization for Pyridine N-Oxides: Title: Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. Source: Rasayan Journal of Chemistry, 2024. URL:[Link] (Note: Validates the general NaOMe/MeOH conditions for dimethyl-nitropyridine systems).

-

Omeprazole Intermediate Synthesis (Patent): Title: Intermediates for the preparation of omeprazole (European Patent EP0103553A1). Source: European Patent Office. URL:[Link] (Note: The foundational industrial reference for methoxylation of nitro-lutidine N-oxides).

-

General Reactivity of Nitropyridines: Title: Recent trends in the chemistry of pyridine N-oxides.[9] Source: Arkivoc (Arkat USA), 2001. URL:[Link] (Note: Reviews the

mechanism and nucleophilic substitution patterns).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 5. prepchem.com [prepchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. abdurrahmanince.net [abdurrahmanince.net]

- 9. arkat-usa.org [arkat-usa.org]

Application Notes & Protocols: Catalytic Hydrogenation of 4-Methoxy-2,6-Dimethylpyridine N-oxide

Introduction: The Strategic Deoxygenation of a Heterocyclic N-Oxide

The reduction of pyridine N-oxides to their corresponding pyridines is a foundational transformation in synthetic organic chemistry, particularly within pharmaceutical and materials science. Pyridine N-oxides, such as 4-methoxy-2,6-dimethylpyridine N-oxide, serve as activated precursors. The N-oxide group significantly alters the electron density of the pyridine ring, facilitating reactions like nitration or nucleophilic substitution that are otherwise challenging on the parent pyridine.[1][2] Following these transformations, the removal of the N-oxide oxygen is a crucial final step to yield the desired substituted pyridine.

Catalytic hydrogenation stands as the most direct, atom-economical method for this deoxygenation.[3] This process, however, is not without its complexities. The aromaticity of the pyridine ring necessitates potent catalytic systems, and the basic nitrogen atom in both the starting material and the product can act as a catalyst poison, impeding the reaction.[3][4] Furthermore, controlling the reaction to prevent over-reduction of the aromatic ring to a piperidine derivative is a key challenge that dictates the choice of catalyst and conditions.

This guide provides a comprehensive overview of field-proven catalytic hydrogenation protocols for the deoxygenation of 4-methoxy-2,6-dimethylpyridine N-oxide. We will explore the mechanistic underpinnings of this transformation and detail methodologies using common heterogeneous catalysts: Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), and Raney® Nickel.

Mechanistic Overview: The Catalyst's Role in N-O Bond Cleavage

The catalytic hydrogenation of a pyridine N-oxide is a surface-mediated process. The reaction is believed to proceed via the Langmuir-Hinshelwood mechanism, where both hydrogen and the substrate adsorb onto the surface of the heterogeneous catalyst.[5] The catalyst, typically a noble metal or Raney Nickel, provides a surface that weakens the H-H bond in molecular hydrogen and facilitates the cleavage of the N-O bond in the pyridine N-oxide.[5][6]

The general pathway involves:

-

Adsorption: Both molecular hydrogen (H₂) and the pyridine N-oxide molecule adsorb onto the active sites of the catalyst surface.

-

Hydrogen Activation: The H-H bond is cleaved, forming reactive metal-hydride species on the surface.

-

N-O Bond Cleavage: The adsorbed N-oxide interacts with the surface hydrides, leading to the reductive cleavage of the N-O bond and the formation of water as a byproduct.

-

Desorption: The final pyridine product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The choice of catalyst and reaction conditions critically determines the selectivity of the reaction. Highly active catalysts under harsh conditions (high pressure/temperature) can lead to the subsequent hydrogenation of the pyridine ring itself to form the corresponding piperidine.[4][7]

Caption: Reaction pathways for 4-methoxy-2,6-dimethylpyridine N-oxide reduction.

Core Protocols: A Comparative Guide to Catalytic Systems

The selection of a catalytic system is dictated by the desired outcome, available equipment, and cost considerations. Below are detailed protocols for three widely used heterogeneous catalysts.

Protocol 1: Palladium on Carbon (Pd/C) - The Versatile Standard

Expertise & Causality: Palladium on carbon is arguably the most common catalyst for this transformation due to its excellent activity, selectivity, and cost-effectiveness. The key to success with Pd/C, especially with pyridine derivatives, is often the use of an acidic medium or additive.[3][8] Protonation of the basic pyridine nitrogen prevents it from coordinating strongly to the palladium surface, thus mitigating catalyst poisoning and accelerating the reaction.[9][10] Methanol is a common solvent, but acetic acid can also be used to provide the acidic environment directly.[8]

Detailed Protocol (Pd/C in Methanol):

-

Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped for balloon hydrogenation), add 4-methoxy-2,6-dimethylpyridine N-oxide (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.

-

Solvent Addition: Add anhydrous methanol to achieve a substrate concentration of approximately 0.1-0.5 M.

-

Inerting: Seal the vessel and purge the system thoroughly with an inert gas (3-5 cycles of vacuum/inert gas backfill).

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (a balloon for atmospheric pressure or 1-4 bar / 15-60 psi for pressurized systems).

-

Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 2-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: a. Carefully vent the hydrogen and purge the vessel with an inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. c. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-methoxy-2,6-dimethylpyridine.

Protocol 2: Platinum(IV) Oxide (PtO₂) - For Complete Reduction

Expertise & Causality: Platinum(IV) oxide, or Adams' catalyst, is a highly active catalyst precursor that is reduced in situ to platinum black. It is particularly effective for the hydrogenation of aromatic rings.[7][11] When the goal is the complete reduction of the N-oxide and the pyridine ring to the corresponding piperidine, PtO₂ is an excellent choice. The reaction is typically performed in glacial acetic acid, which acts as both a solvent and a catalyst activator.[11][12]

Detailed Protocol (PtO₂ in Acetic Acid):

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 4-methoxy-2,6-dimethylpyridine N-oxide (1.0 eq).

-

Catalyst Addition: Add Platinum(IV) Oxide (1-5 mol%).

-

Solvent Addition: Add glacial acetic acid to dissolve the substrate (concentration ~0.2 M).

-

Inerting & Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-70 bar (725-1015 psi).[11][12]

-

Reaction: Stir the mixture at room temperature for 6-24 hours. The catalyst will activate, turning from a brown powder to black platinum metal.

-

Monitoring: Reaction completion can be monitored by GC-MS or LC-MS.

-

Work-up: a. Vent the hydrogen and purge with nitrogen. b. Filter the mixture through Celite® to remove the platinum black, washing with acetic acid or methanol. c. Remove the solvent under reduced pressure. d. To isolate the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[13] e. Dry the organic extracts (e.g., over Na₂SO₄), filter, and concentrate to yield the crude piperidine derivative.

Protocol 3: Raney® Nickel - The Industrial Workhorse

Expertise & Causality: Raney Nickel is a high-surface-area, sponge-like nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[14] It is a highly active and cost-effective catalyst used extensively in industrial hydrogenations for reducing a wide variety of functional groups, including N-oxides.[15] It is typically supplied as a slurry in water or ethanol to prevent its pyrophoric activity when dry.[15]

Detailed Protocol (Raney® Nickel in Ethanol):

-

Catalyst Preparation: Decant the storage solvent from the commercial Raney Nickel slurry. Wash the catalyst several times with the reaction solvent (e.g., absolute ethanol) to remove any residual water. Safety Note: Handle Raney Nickel in a fume hood and do not allow it to dry completely, as it is pyrophoric.

-

Reactor Setup: In a hydrogenation vessel, dissolve 4-methoxy-2,6-dimethylpyridine N-oxide (1.0 eq) in absolute ethanol.

-

Catalyst Addition: Add the washed Raney Nickel slurry (typically a significant weight excess relative to the substrate, e.g., 50-100% w/w).

-

Inerting & Hydrogenation: Seal and purge the system with inert gas, then introduce hydrogen to a pressure of 3-10 bar (45-150 psi).

-

Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-60°C) for 4-12 hours.

-

Monitoring: Track the reaction by GC-MS or TLC.

-

Work-up: a. After cooling, vent the hydrogen and purge with nitrogen. b. Allow the dense nickel catalyst to settle, then carefully decant the supernatant. c. Filter the remaining mixture through a pad of Celite®, washing thoroughly with ethanol. Caution: The filter cake remains pyrophoric and should be quenched by slowly adding it to a large volume of water. d. Remove the solvent from the combined filtrates under reduced pressure to obtain the crude product.

Data Summary and Comparative Analysis

| Parameter | Pd/C | PtO₂ (Adams' Catalyst) | Raney® Nickel |

| Primary Outcome | Selective Deoxygenation (Pyridine) | Ring Hydrogenation (Piperidine) | Deoxygenation / Ring Hydrogenation |

| Typical Loading | 5-10 mol% | 1-5 mol% | 50-100% w/w |

| Pressure | 1-4 bar (15-60 psi) | 50-70 bar (725-1015 psi)[11] | 3-10 bar (45-150 psi) |

| Temperature | 20-25 °C | 20-25 °C | 40-60 °C |

| Typical Solvent | Methanol, Ethanol, Acetic Acid[8] | Glacial Acetic Acid[11][12] | Ethanol |

| Key Advantages | High selectivity, mild conditions | High activity for aromatic rings | Low cost, high activity |

| Considerations | Potential for catalyst poisoning | Can lead to over-reduction | Pyrophoric, high catalyst loading |

General Experimental Workflow & Analysis

A successful hydrogenation protocol relies on careful setup, monitoring, and work-up.

Caption: General workflow for catalytic hydrogenation experiments.

Analytical Monitoring:

-

Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring. A more polar solvent system (e.g., ethyl acetate/methanol) will be needed for the polar N-oxide starting material compared to the less polar pyridine product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds like the final product, 4-methoxy-2,6-dimethylpyridine.[16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Often the preferred method for monitoring the reaction in real-time, as it is ideal for analyzing polar, non-volatile compounds like pyridine N-oxides without the need for derivatization.[17] Monitoring the disappearance of the [M+H]⁺ ion of the starting material and the appearance of the [M+H]⁺ ion of the product is a robust approach.

Product Purification

Following the initial work-up and solvent removal, the crude 4-methoxy-2,6-dimethylpyridine may require further purification.

-

Distillation: As a liquid, fractional distillation under reduced pressure is an effective method for purification, provided the product is thermally stable.

-

Aqueous Extraction: An acid/base wash can be highly effective. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl).[18] The basic pyridine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified free base.[18]

-

Chromatography: Silica gel column chromatography can be used, though the basicity of the pyridine may cause streaking. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Stalled or Incomplete Reaction | Catalyst Poisoning: The basic nitrogen is inhibiting the catalyst.[3][4] Inactive Catalyst: The catalyst may be old or was improperly handled. Insufficient Hydrogen: Leak in the system or inadequate pressure. | Add a catalytic amount of acid (e.g., acetic acid) if not already present. Use fresh, high-quality catalyst. Check the system for leaks and ensure adequate H₂ pressure. |

| Over-reduction to Piperidine | Catalyst is too active: PtO₂ or high-loading Pd/C may be too aggressive. Reaction conditions are too harsh: High temperature or pressure. | Switch to a less active catalyst (e.g., lower loading of Pd/C). Reduce hydrogen pressure, temperature, and/or reaction time. Consider using a catalyst poison like pyridine to selectively reduce other functional groups without affecting the ring.[9] |

| Difficult Catalyst Filtration | Fine Catalyst Particles: Pd/C and Raney Nickel can have very fine particles that pass through standard filter paper. | Use a thick pad of a filter aid like Celite® over the filter paper. Ensure the pad is wetted with the solvent before filtration. |

| Low Product Recovery | Product Adsorption: The basic product may adsorb onto silica gel during chromatography or Celite during filtration. Incomplete Extraction: The pH during acid/base work-up was not optimal. | Flush the filter cake/silica gel with a more polar solvent or a solvent containing triethylamine. Ensure the pH is >10 during basic extraction and <2 during acidic extraction. Perform multiple extractions. |

References

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). ResearchGate. Retrieved from [Link]

-

Purification of 2,6-Lutidine - Chempedia. LookChem. Retrieved from [Link]

- Process for the reduction of pyridine n-oxides. (1969). Google Patents.

-

4‐Methoxypyridine N‐oxide. ResearchGate. Retrieved from [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Retrieved from [Link]

-

(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Retrieved from [Link]

-

A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. ResearchGate. Retrieved from [Link]

-

Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. Retrieved from [Link]

-

CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. Retrieved from [Link]

-

Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Canadian Journal of Chemistry. Retrieved from [Link]

- Method for separating and purifying 2,6-lutidine. Google Patents.

-

ANALYTICAL METHODS. ATSDR. Retrieved from [Link]

-

Raney nickel. Wikipedia. Retrieved from [Link]

-

Pd‐catalyzed C‐2‐H activation of pyridine N‐oxide under optimized... ResearchGate. Retrieved from [Link]

-

Pyridinic nitrogen dominated doping on Pd/carbon catalysts for enhanced hydrogenation performance. (2022). Frontiers in Chemistry. Retrieved from [Link]

-

Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. Retrieved from [Link]

-

2,6-Lutidine. R Discovery. Retrieved from [Link]

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2024). Journal of the American Chemical Society. Retrieved from [Link]

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

The enzymatic reduction of pyridine N-oxide derivatives: the role of their electron accepting potency. Central European Journal of Chemistry. Retrieved from [Link]

-

Reduction of Amine N-Oxides by Diboron Reagents. PMC. Retrieved from [Link]

-

Raney Nickel Reduction. Pearson+. Retrieved from [Link]

-

Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Retrieved from [Link]

-

Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. Retrieved from [Link]

-

A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Retrieved from [Link]

- The preparation method of 2,6-lutidine. Google Patents.

-

Reagent Friday: Raney Nickel. Master Organic Chemistry. Retrieved from [Link]

-

Raney Nickel Reduction. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Pyridinic nitrogen dominated doping on Pd/carbon catalysts for enhanced hydrogenation performance [frontiersin.org]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Raney nickel - Wikipedia [en.wikipedia.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

nucleophilic substitution conditions for 4-chloro-2,6-dimethylpyridine

Topic: Nucleophilic Substitution Conditions for 4-Chloro-2,6-Dimethylpyridine Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

4-Chloro-2,6-dimethylpyridine (CAS: 3512-75-2) represents a unique electrophile in heterocyclic chemistry. Unlike unsubstituted 4-chloropyridine, the 2,6-dimethyl analog possesses a "push-pull" electronic character.[1] The pyridine nitrogen exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, activating the C4 position.[1] However, the two methyl groups at C2 and C6 provide electron density via hyperconjugation (+I), slightly deactivating the ring compared to its unsubstituted counterpart.[1]

This guide provides validated protocols for overcoming this deactivation to achieve high-yield nucleophilic substitution (SNAr) at the C4 position.[1] We detail three distinct activation strategies: Base-Mediated SNAr for strong nucleophiles, Acid-Catalyzed Activation for amines, and Palladium-Catalyzed Cross-Coupling for sterically demanding or weak nucleophiles.[1]

Mechanistic Foundations & Reactivity Profile

To design effective experiments, one must understand the competing electronic forces.[1]

-

The Electrophile: The C4 carbon is the primary site of attack. The leaving group (Cl) is displaced via an addition-elimination mechanism.[1][2]

-

Steric Environment: The 2,6-dimethyl groups sterically shield the ring nitrogen but leave the C4 position relatively exposed, making C4 substitution kinetically favorable over N-alkylation in many contexts.[1]

-

Activation:

Visualization: Comparative Reaction Pathways

The following diagram illustrates the three primary mechanistic pathways available for this substrate.

Figure 1: Mechanistic divergence based on activation strategy.[1] Pathway A utilizes anionic activation; Pathway B utilizes cationic activation; Pathway C utilizes metal catalysis.

Experimental Protocols

Protocol A: Alkoxylation (Ether Synthesis) via Classical SNAr

Best for: Primary alcohols, phenols, and thiols.[1] Mechanism: Addition-Elimination via Meisenheimer complex.

Reagents:

-

Substrate: 4-Chloro-2,6-dimethylpyridine (1.0 equiv)[1]

-

Nucleophile: Alcohol or Phenol (1.2 – 1.5 equiv)[1]

-

Base: Sodium Hydride (60% in oil, 1.5 equiv) or Powdered KOH (3.0 equiv)[1]

-

Solvent: Anhydrous DMSO (preferred) or DMF.[1]

Step-by-Step Methodology:

-

Activation of Nucleophile: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate).

-

Addition: Cool to 0°C. Add the alcohol dropwise. Allow to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.

-

Note: Evolution of H2 gas will occur; ensure proper venting.[1]

-

-

Substrate Addition: Add 4-chloro-2,6-dimethylpyridine (1.0 equiv) in a minimal amount of DMSO.

-

Reaction: Heat the mixture to 80–100°C . Monitor by TLC or LC-MS.[2]

-

Work-up: Cool to room temperature. Quench carefully with ice-water.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Acid-Mediated Amination

Best for: Aliphatic amines, anilines, and hydrazines.[1] Mechanism: Protonation of the pyridine nitrogen increases the electrophilicity of the C4 carbon, facilitating attack by neutral amines.[1]

Reagents:

-

Substrate: 4-Chloro-2,6-dimethylpyridine (1.0 equiv)[1]

-

Nucleophile: Amine (1.1 – 2.0 equiv)[1]

-

Catalyst: Conc. HCl (0.1 equiv) or p-Toluenesulfonic acid (pTsOH) (1.0 equiv for stoichiometric salt formation).[1]

-

Solvent: 2-Propanol (iPrOH) or N-Methyl-2-pyrrolidone (NMP) for higher temperatures.[1]

Step-by-Step Methodology:

-

Mixture Preparation: Dissolve 4-chloro-2,6-dimethylpyridine in 2-propanol (0.5 M).

-

Reagent Addition: Add the amine (1.2 equiv).

-

Acid Activation: Add catalytic HCl (0.1 equiv) or stoichiometric pTsOH.[1]

-

Why? The acid protonates the pyridine N. The resulting pyridinium species is significantly more reactive toward nucleophilic attack than the neutral pyridine.

-

-

Reaction: Heat to reflux (approx. 82°C for iPrOH) or 120°C if using NMP.

-

Observation: The reaction often proceeds through a melt or heavy precipitation of the amine hydrochloride salt.

-

-

Work-up:

-

Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use silica chromatography (DCM/MeOH).[1]

Protocol C: Buchwald-Hartwig Amination

Best for: Weakly nucleophilic anilines, sterically hindered amines, or when harsh acidic/basic conditions must be avoided.[1]

Reagents:

-

Catalyst: Pd(OAc)2 (1-5 mol%) or Pd2(dba)3.[1]

-

Ligand: BINAP (for primary amines) or Xantphos (for anilines).[1] BrettPhos is recommended for difficult substrates.

-

Base: NaOtBu (1.4 equiv) or Cs2CO3.[1]

-

Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

-

Loading: Add Pd(OAc)2 (5 mol%), Ligand (7.5 mol%), and Base (1.4 equiv).

-

Substrate Addition: Add 4-chloro-2,6-dimethylpyridine (1.0 equiv) and the amine (1.2 equiv).

-

Solvent: Add degassed Toluene (0.2 M).

-

Reaction: Seal and heat to 100–110°C for 12–18 hours.

-

Work-up: Filter through a pad of Celite to remove Palladium residues. Wash with EtOAc.[1]

-

Purification: Concentrate and purify via column chromatography.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (SNAr) | Nucleophile not basic enough; Ring deactivation by methyl groups.[1] | Switch to Protocol A (anionic nucleophile) or Protocol B (acid activation).[1] Increase temp to 120°C using NMP/DMSO. |

| N-Alkylation Byproduct | Competition between N and C4 attack. | The 2,6-dimethyl groups usually block N-alkylation, but if observed, switch to Protocol B (Acid blocks the N-site via protonation).[1] |

| Hydrolysis (formation of pyridone) | Wet solvents or hydroxide competition.[1] | Ensure anhydrous DMSO/DMF. Use molecular sieves.[1] Avoid NaOH if possible; use NaH or KOtBu. |

| Pd Catalyst Death | Pyridine nitrogen coordination to Pd. | Use strong chelating ligands (Xantphos, BINAP) to prevent the pyridine substrate from poisoning the catalyst.[1] |

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific nucleophile.

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

-

SNAr Mechanisms in Pyridines: Arkivoc, 2018, part vii, 0-0. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." Link

-

Acid Catalysis in Heterocycles: Preprints.org, 2023.[1] "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope." Link

-

Buchwald-Hartwig General Protocols: Organic Syntheses, "Buchwald-Hartwig Coupling."[1] Link

-

Reactivity of Chloropyridines: ChemicalBook, "4-Chloro-2,6-dimethylpyridine Properties and Synthesis."[1] Link

-

General Nucleophilic Substitution: Master Organic Chemistry, "Nucleophilic Aromatic Substitution (SNAr) Mechanism." Link

Sources

Technical Application Note: Industrial Scale-Up of 4-Methoxy-2,6-Dimethylpyridine

Executive Summary

4-Methoxy-2,6-dimethylpyridine (CAS: 20815-02-5) is a critical heterocyclic intermediate used extensively in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and as a ligand in organometallic catalysis.

Historically, industrial synthesis relied on the N-oxide route (Nitration of 2,6-lutidine

This Application Note details the Dehydroacetic Acid (DHA) Route , a superior "Green Chemistry" alternative adopted by modern CDMOs. This pathway utilizes cheap, bio-based starting materials, avoids nitration, and offers a robust impurity rejection profile.

Core Advantages of the DHA Route:

-

Safety: Eliminates explosive nitro-intermediates.

-

Scalability: All steps are amenable to continuous flow or large batch reactors.

-

Regioselectivity: The 4-position functionalization is chemically directed, avoiding isomer separation.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three unit operations. The logic flows from the commercially available Dehydroacetic Acid (DHA) to the final ether via a chloropyridine intermediate.

Reaction Pathway Diagram[1]

Figure 1: Linear synthetic pathway avoiding N-oxide chemistry.

Detailed Experimental Protocols

Step 1: Ammonolysis of Dehydroacetic Acid

Objective: Conversion of the pyrone ring to the pyridone ring.[1] Mechanism: Nucleophilic attack of ammonia on the lactone carbonyl, ring opening, and recyclization.

Protocol:

-

Reactor Setup: Use a 316L Stainless Steel autoclave (rated for 10 bar).

-

Charging: Load Dehydroacetic Acid (1.0 eq) and 25% Aqueous Ammonia (5.0 eq).

-

Reaction: Seal the reactor and heat to 140°C . The internal pressure will rise to approximately 4–6 bar. Hold for 4–6 hours.

-

Process Note: High pressure is required to shift the equilibrium toward the pyridone and prevent the formation of the open-chain enamine intermediate.

-

-

Work-up:

Validation Criteria:

-

Appearance: Off-white to tan solid.

-

Melting Point: >220°C (Sublimes).

-

HPLC: Disappearance of DHA peak (RT ~5.2 min) vs. Product peak (RT ~3.1 min).

Step 2: Chlorination via POCl3 (Critical Safety Step)

Objective: Activation of the 4-position for nucleophilic substitution. Safety Warning: POCl3 is highly corrosive and reacts violently with water. The "Inverse Quench" method is mandatory .

Protocol:

-

Reactor Setup: Glass-lined reactor with overhead stirrer, reflux condenser, and caustic scrubber (NaOH) for HCl/SO2 off-gassing.

-

Charging: Charge solid Lutidone (1.0 eq) and Toluene (3.0 vol).

-

Note: Toluene acts as a heat sink and prevents solidification.

-

-

Reagent Addition: Add Phosphorus Oxychloride (POCl3, 1.2 eq) slowly at room temperature.

-

Reaction: Heat to reflux (110°C ). Reaction is complete when HCl evolution ceases (approx. 3–4 hours).

-

Quench (Inverse Method):

-

Cool reaction mass to 60°C.

-

In a separate vessel, prepare crushed ice/water (5.0 vol).

-

Slowly dose the reaction mass into the ice water while maintaining temp < 20°C.

-

Why? Adding water to the reaction mass causes a runaway exotherm.

-

-

Isolation:

-

Adjust pH of the aqueous mixture to 8–9 using 30% NaOH. The free base 4-chloro-2,6-dimethylpyridine will separate as an oil or low-melting solid.

-

Extract with Toluene or Dichloromethane.

-

Concentrate organic layer to dryness.

-

Data Summary:

| Parameter | Specification |

| Reagent | POCl3 (1.2 eq) |

| Solvent | Toluene (or solvent-free for max throughput) |

| Temp | 110°C (Reflux) |

| Yield | 88–92% |

| Melting Point | 46–47°C |

Step 3: Methoxylation (Nucleophilic Aromatic Substitution)

Objective: Final displacement of chloride with methoxide.

Mechanism:

Process Flow Diagram

Figure 2: Engineering setup for controlled methoxylation.

Protocol:

-

Preparation: Dissolve 4-chloro-2,6-dimethylpyridine (1.0 eq) in Methanol (4.0 vol).

-

Heating: Heat solution to 60°C (gentle reflux).

-

Addition: Slowly add Sodium Methoxide (30% in MeOH, 1.1 eq) over 2 hours.

-

Control Point: The reaction is exothermic. Maintain temperature at 60–65°C. Rapid addition can cause solvent boil-over.

-

-

Cook: Maintain reflux for an additional 2–4 hours.

-

IPC (In-Process Control): Monitor by HPLC.[7] Limit for unreacted chloro-intermediate: < 0.5%.

-

-

Work-up:

-

Cool to 25°C.

-

Filtration: Filter off the precipitated Sodium Chloride (NaCl) byproduct. This "salt rejection" creates a very clean filtrate.

-

Concentration: Distill off Methanol.

-

Final Purification: Vacuum distillation (approx. 100°C at 10 mmHg) yields the pure liquid product.

-

Quality Control & Impurity Profiling

To ensure "Pharmaceutical Grade" quality, the following impurities must be monitored.

| Impurity Name | Origin | Control Strategy |

| Lutidone (2,6-dimethyl-4-hydroxypyridine) | Hydrolysis of Chloro-intermediate due to wet MeOH. | Ensure MeOH water content < 0.1% (KF). |

| Unreacted Chloro | Incomplete reaction. | Extend reflux time; ensure slight excess (1.1 eq) of NaOMe. |

| N-Methyl Isomer | Side reaction (unlikely with NaOMe, common with MeI). | The NaOMe route specifically avoids this impurity (regioselective for O-alkylation). |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

-

Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10% B

90% B. -

Detection: UV at 254 nm.

References

-

Preparation of 2,6-dimethyl-4-hydroxypyridine

- Source: BenchChem Application Notes.

-

URL:

-

Chlorination Protocol (Scale-up)

- Source: Xiong, F., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3." Molecules, 2012, 17, 4534-4544.

-

URL:

-

Methoxylation and Omeprazole Intermediates

- Source: Patel, S.B., et al. "Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxy Pyridine." Rasayan J. Chem., 2024, 17(4), 2067-2074.

-

URL:

-

Safety Data & Handling

- Source: Fisher Scientific Safety Data Sheet (2,6-Dimethoxypyridine / Rel

-

URL:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN105753776A - Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine - Google Patents [patents.google.com]

- 3. thebges.edu.in [thebges.edu.in]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Solvent Selection for the Efficient Extraction of 4-methoxy-2,6-dimethylpyridine

Abstract

This guide provides a comprehensive framework for selecting an optimal solvent for the liquid-liquid extraction (LLE) of 4-methoxy-2,6-dimethylpyridine from aqueous media. The principles detailed herein are tailored for researchers, chemists, and process development scientists. We will explore the physicochemical properties of the target molecule, the fundamental principles of LLE, and a multi-parameter approach to solvent evaluation. This document includes detailed protocols for solvent screening and a scalable extraction workflow, ensuring both high recovery and purity.

Introduction: The Importance of Solvent Selection

4-methoxy-2,6-dimethylpyridine is a substituted pyridine derivative, a class of heterocyclic compounds widely used as building blocks in the pharmaceutical and agrochemical industries.[1] Efficient isolation and purification of this compound from a reaction mixture or aqueous waste stream is a critical step in chemical synthesis. Liquid-liquid extraction (LLE) is a primary technique for this purpose, relying on the differential solubility of the target compound between two immiscible liquid phases.[2]

The choice of extraction solvent is the most critical parameter governing the efficiency, selectivity, cost, and safety of the entire LLE process.[3] A poorly chosen solvent can lead to low recovery, formation of stable emulsions, co-extraction of impurities, and difficulties in downstream processing. This note provides the scientific rationale and practical steps to make an informed and strategic solvent selection.

Guiding Principles: Analyte Properties and Extraction Theory

A successful extraction is governed by the "like dissolves like" principle, where a solute partitions preferentially into a solvent of similar polarity.[4] The efficiency of this partitioning is quantified by the partition coefficient (Kd), which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[5][6]

Physicochemical Profile of 4-methoxy-2,6-dimethylpyridine

Understanding the target molecule is the first step. Its structure combines features that dictate its solubility and behavior.

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity.

-

Methoxy Group (-OCH₃): An electron-donating group that is moderately polar.

-

Methyl Groups (-CH₃): Two non-polar alkyl groups that increase lipophilicity.

| Property | Value / Description | Significance for Extraction |

| Molecular Formula | C₈H₁₁NO[7] | - |

| Molecular Weight | 137.18 g/mol [7] | Influences diffusion and mass transfer. |

| Calculated LogP | 1.6[7] | A positive LogP indicates a preference for the organic phase over water, making it suitable for extraction. |

| Basicity (pKa) | The pKa of the conjugate acid is estimated to be ~6.5-7.5, higher than pyridine (~5.2) due to the electron-donating methyl and methoxy groups.[8] | Crucial for pH-controlled extraction. The molecule can be protonated to form a water-soluble salt at acidic pH and deprotonated to its neutral, organic-soluble form at basic pH. |

| Solubility | Expected to have slight solubility in water and good solubility in a range of organic solvents.[9] | The goal is to find a solvent with high solubility for the target and low miscibility with water.[10] |

The Critical Role of pH

For basic compounds like 4-methoxy-2,6-dimethylpyridine, pH is a powerful tool to control phase partitioning.[11]

-

At Acidic pH (e.g., pH < 5): The pyridine nitrogen is protonated, forming a pyridinium salt (R-NH⁺). This ionic species is highly soluble in the aqueous phase and poorly soluble in non-polar organic solvents.

-

At Basic pH (e.g., pH > 9): The pyridine is in its neutral, "free base" form. This form is significantly more lipophilic and will preferentially partition into the organic extraction solvent.

Therefore, the extraction must be performed on an aqueous solution that has been basified to ensure the target molecule is in its most extractable state.

Caption: Workflow for the small-scale solvent screening experiment.

Methodology:

-

Preparation: Prepare a stock solution of your crude 4-methoxy-2,6-dimethylpyridine in an aqueous medium (e.g., post-reaction quench) at a known concentration.

-

Aliquot: Distribute equal volumes (e.g., 2.0 mL) of the aqueous stock solution into four separate, capped glass vials.

-

pH Adjustment: To each vial, add a base (e.g., 2M NaOH solution) dropwise while monitoring with pH paper or a pH meter until the pH is > 9.

-

Solvent Addition: Add an equal volume (e.g., 2.0 mL) of a different candidate solvent (DCM, MTBE, EtOAc, Toluene) to each of the four vials.

-

Extraction: Cap the vials tightly and vortex for 30-60 seconds to ensure thorough mixing. Allow the layers to fully separate. If an emulsion forms, gentle centrifugation can help break it.

-

Sampling: Carefully withdraw a small aliquot (e.g., 100 µL) from the organic layer of each vial.

-

Analysis: Spot the aliquots on a TLC plate or analyze by a suitable chromatographic method (e.g., HPLC, GC) to qualitatively or quantitatively compare the concentration of the target compound in each solvent. [12][13]8. Selection: The solvent that yields the highest concentration of the target compound is the most effective for this extraction.

Protocol: Optimized Liquid-Liquid Extraction (LLE)

This protocol describes a standard, scalable LLE procedure using a separatory funnel, based on the optimal solvent identified in the screening phase.

Methodology:

-

Preparation: Transfer the entire basified (pH > 9) aqueous solution containing the target compound into a separatory funnel. Ensure the funnel is no more than two-thirds full.

-

First Extraction: Add a volume of the selected organic solvent (typically 1/3 to 1/2 of the aqueous volume) to the separatory funnel.

-

Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 10-15 seconds. Vent again. Repeat this shaking and venting process for ~1 minute.

-

Separation: Place the funnel in a ring stand and allow the layers to completely separate.

-

Collection: Drain the lower layer into a clean flask. If your organic solvent is the lower layer (e.g., DCM), drain it into your collection flask. If it is the upper layer (e.g., MTBE), drain the lower aqueous layer into a separate flask and then pour the organic layer out through the top of the funnel into your collection flask.

-

Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-5) two more times with fresh portions of the organic solvent. This ensures near-quantitative recovery.

-

Combine & Wash: Combine all the organic extracts. To remove residual water and water-soluble impurities, wash the combined organic phase by adding an equal volume of brine (saturated NaCl solution), shaking, and separating as before.

-

Drying: Transfer the washed organic phase to a clean Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it sit for 5-10 minutes.

-

Isolation: Filter the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extracted product.

Quantification and Troubleshooting

Quantification: The efficiency of the extraction can be precisely determined using analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for analyzing pyridine derivatives. [14][15]By comparing the amount of analyte in the final extracted product to the amount in the initial solution, a quantitative measure of recovery can be calculated.

Troubleshooting Common Issues:

| Problem | Potential Cause(s) | Solution(s) |

| Emulsion Formation | Insufficient pH difference; presence of surfactants; overly vigorous shaking. | Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. |

| Low Recovery | Incorrect pH (analyte is protonated); insufficient number of extractions; poor solvent choice. | Ensure aqueous phase pH is > 9. Perform at least three extractions. Re-evaluate solvent choice with the screening protocol. |

| Co-extraction of Impurities | Solvent is not selective enough; impurities have similar properties. | Perform a back-extraction: re-extract the organic phase with a fresh, acidic aqueous solution (pH ~2) to pull the basic target back into the water, leaving neutral impurities behind. Then, re-basify and extract again with a fresh organic solvent. [16] |

Conclusion

The strategic selection of an extraction solvent is paramount for the efficient isolation of 4-methoxy-2,6-dimethylpyridine. A systematic approach that begins with understanding the analyte's physicochemical properties, particularly its basicity, allows for pH-mediated control over its solubility. By employing a multi-parameter evaluation of candidate solvents and confirming the choice with a rapid screening protocol, researchers can develop a robust, scalable, and efficient liquid-liquid extraction workflow. Solvents like MTBE and ethyl acetate often provide a favorable balance of efficacy and safety for this class of compounds.

References

- University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from University of Alberta Chemistry website.

- ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.

- Salehi, B., et al. (2023).

- Al-Mulla, A. (2021). Experimental No. (6) Extraction.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.

- Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.

- Organomation. (n.d.). Solvent Extraction Techniques.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.

- BenchChem. (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.

- Google Patents. (n.d.).

- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)

- Wikipedia. (n.d.). Liquid–liquid extraction.

- Verma, P., & Gupta, V. K. (1984). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples.

- Element Lab Solutions. (n.d.).

- PubChem. (n.d.). 4-Methoxy-2,6-dimethyl-pyridine 1-oxide.

- PubChem. (n.d.). 4-Methoxy-2,6-dimethylpyridine.

- K-Jhil. (2025).

- MDPI. (2024).

- Google Patents. (n.d.).

- EPA. (2025). 4-Methoxy-2-(methoxymethyl)-6-methylpyrimidine Properties.

- Al-Mulla, A., et al. (2020). Extraction of pyridine from n-alkane mixtures using methyltriphenylphosphonium bromide-based deep eutectic solvents.

- Chemsrc. (2025). 4-methoxy-2,6-dimethylpyridine.

- Thermo Scientific Chemicals. (n.d.). 2-Amino-4-methoxypyridine, 95%.

- ResearchGate. (2026). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine.

- Eindhoven University of Technology. (2011).

- Cheméo. (n.d.). Pyridine, 4-methoxy-.

- Sigma-Aldrich. (n.d.). 4-METHOXY-2,6-DIMETHYL-PYRIDINE 1-OXIDE.

- Parchem. (n.d.). 4-Methoxypyridine.

- BLD Pharm. (n.d.). 2-Methoxy-4,6-dimethylpyridine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 3. organomation.com [organomation.com]

- 4. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. hydrometaltech.com [hydrometaltech.com]

- 7. 4-Methoxy-2,6-dimethylpyridine | C8H11NO | CID 15764225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. 2. Apparatus and Technique [chem.ualberta.ca]

- 11. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. helixchrom.com [helixchrom.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. elementlabsolutions.com [elementlabsolutions.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-2,6-Dimethylpyridine by Vacuum Distillation

Welcome to the technical support guide for the purification of 4-methoxy-2,6-dimethylpyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for vacuum distillation of this compound. Our goal is to combine theoretical principles with field-proven insights to ensure you can achieve the highest possible purity for your downstream applications.

Compound Physical Properties & Distillation Parameters

A thorough understanding of the physical properties of 4-methoxy-2,6-dimethylpyridine is fundamental to a successful purification. The following table summarizes key data relevant to its vacuum distillation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 20815-02-5 | [1][2] |

| Boiling Point (Atmospheric) | Not readily available; estimated to be >200 °C with potential decomposition. | N/A |

| Predicted Boiling Point (Reduced Pressure) | ~80-90 °C at 10 mmHg (Estimated) | N/A |

Note: The boiling point under reduced pressure is an estimate based on the behavior of similarly structured substituted pyridines. It is crucial to determine the optimal conditions empirically.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the recommended purification method for 4-methoxy-2,6-dimethylpyridine?

A1: Vacuum distillation is the method of choice for several critical reasons.[3] Firstly, high-boiling-point compounds like many substituted pyridines can be thermally sensitive.[3] Attempting to distill them at atmospheric pressure would require very high temperatures, increasing the risk of thermal decomposition, which leads to yield loss and the introduction of new impurities.[4] By reducing the pressure, we significantly lower the boiling point, allowing for a safe and efficient distillation at a much lower temperature.[3] This preserves the integrity of the molecule.

Q2: What are the most common types of impurities I might find in my crude 4-methoxy-2,6-dimethylpyridine?

A2: The impurity profile is highly dependent on the synthetic route used. However, common impurities can generally be categorized as:

-

Residual Starting Materials: Unreacted 2,6-lutidine derivatives or other precursors from the synthesis.[5]

-

Reaction Byproducts: These can include isomers, incompletely methylated or methoxylated products, or the corresponding N-oxide (4-methoxy-2,6-dimethylpyridine 1-oxide).[5][6] Side reactions can also generate dimers or other high-molecular-weight species.[7]

-

Solvents and Reagents: Residual solvents from the reaction or workup (e.g., toluene, THF, alcohols) and leftover reagents or their byproducts.[5]

-

Water: Moisture introduced during the workup stages. The presence of water can affect vacuum efficiency and cause a cloudy distillate.[8]

Q3: What are the primary safety concerns when distilling this compound?

A3: While specific toxicity data for 4-methoxy-2,6-dimethylpyridine is limited, substituted pyridines as a class can be harmful.[9][10] Always assume the compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[9][10][11] Key safety precautions include:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Perform the distillation in a well-ventilated fume hood to avoid inhalation of any volatile components.[9]

-

Implosion Hazard: Vacuum distillation carries an inherent risk of implosion. Always inspect glassware for cracks, star fractures, or defects before use.[12] Using a protective shield around the apparatus is highly recommended.

-

Thermal Burns: Use appropriate care when handling the hot distillation flask and heating mantle.

Troubleshooting Guide

This section addresses specific issues you may encounter during the vacuum distillation process.

Q4: My vacuum pump is running, but I can't achieve the target pressure. What's wrong?

A4: This is one of the most common issues and almost always points to a leak in the system.[4][13]

-

Causality: A stable, low pressure is required to lower the boiling point. If air is leaking into the apparatus, the pump cannot overcome the influx of gas, and the pressure will remain high and unstable.[13]

-

Troubleshooting Steps:

-

Check All Joints: Ensure every ground-glass joint is properly sealed with a suitable vacuum grease. Apply a thin, uniform layer.[8][12]

-

Inspect Tubing: Use thick-walled vacuum tubing, as standard tubing can collapse under vacuum. Check for any cracks or loose connections at the pump and the vacuum adapter.[8]

-

Perform a Leak Test: Isolate sections of the apparatus to pinpoint the leak. Start by connecting the vacuum gauge directly to the pump to ensure the pump itself is functioning correctly.[13]

-

Check for Hissing Sounds: A high-pitched hissing sound is a clear indicator of a significant leak.[8]

-

Q5: The system is at the correct pressure and the heat is on, but nothing is distilling. Why?

A5: This issue typically relates to insufficient energy input or a misunderstanding of the actual boiling point.

-

Causality: Distillation requires the vapor pressure of the liquid to equal the pressure of the system. If the liquid is not hot enough, its vapor pressure will be too low to initiate boiling and subsequent distillation.

-

Troubleshooting Steps:

-

Increase Heat Gradually: Slowly increase the temperature of the heating mantle. High-boiling liquids require significant energy input.[8]

-

Ensure Proper Insulation: For high-boiling compounds, heat loss can be significant. Wrap the distillation head and the upper part of the flask with glass wool or aluminum foil to minimize heat loss and establish the proper temperature gradient.[12]

-

Verify Thermometer Placement: The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.

-

Q6: I'm observing violent bumping or sudden, large bubbles in the distillation flask. How do I stop this?

A6: Bumping is dangerous as it can compromise the purity of your distillate and damage the apparatus.

-

Causality: Under vacuum, localized superheating of the liquid can occur without a nucleation site for smooth boiling. This leads to the sudden, violent vaporization of a large volume of liquid.[12] Standard boiling chips are ineffective under vacuum because the trapped air is quickly evacuated.[12]

-

Troubleshooting Steps:

-

Use a Magnetic Stir Bar: The most effective method is to add a magnetic stir bar to the distillation flask before starting. Vigorous stirring provides constant agitation, breaks up large bubbles, and ensures even heat distribution, which prevents superheating.[8]

-

Use a Claisen Adapter: A Claisen adapter should be used in the setup.[12] It adds a second vertical neck to the flask, which acts as an expansion volume to contain any violent bumps and prevent the crude material from splashing over into the condenser.[12]

-

Q7: My distillate is cloudy. What does this indicate?

A7: A cloudy distillate is almost always caused by the co-distillation of water or another immiscible impurity.[8]

-

Causality: Water can form an azeotrope with the compound or simply have enough vapor pressure under vacuum to co-distill. As it condenses with the organic product, it forms a cloudy emulsion.

-

Troubleshooting Steps:

-

Dry the Crude Material: Before distillation, ensure the crude 4-methoxy-2,6-dimethylpyridine is thoroughly dry. This can be achieved by dissolving it in a suitable solvent (like dichloromethane), drying over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtering, and removing the solvent under reduced pressure.

-

Check for Water in the System: Ensure all glassware is completely dry before assembly.

-

Q8: The material in the distillation pot is darkening, and the distillation rate has slowed. What is happening?

A8: Darkening or charring is a strong indication of thermal decomposition.[4]

-

Causality: Even under vacuum, some compounds have limited thermal stability.[14] If the pot temperature is too high for too long, the compound will begin to break down, forming non-volatile, often colored, byproducts. This reduces your yield and can contaminate the distillate.

-

Troubleshooting Steps:

-

Lower the Pot Temperature: Immediately reduce the heat. It is better to have a slower, controlled distillation than a fast one that causes decomposition.

-

Achieve a Lower Vacuum: The most effective solution is to improve the vacuum. A lower system pressure will allow the compound to distill at a lower temperature, minimizing the risk of decomposition. Re-check the entire system for leaks.[4]

-

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the vacuum distillation of 4-methoxy-2,6-dimethylpyridine.

Caption: Troubleshooting workflow for vacuum distillation.

Experimental Protocol: Vacuum Distillation

This protocol provides a detailed, step-by-step methodology for the purification of 4-methoxy-2,6-dimethylpyridine.

Materials: